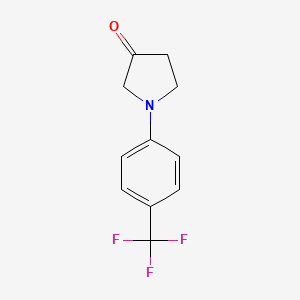![molecular formula C12H13Cl2NO3 B7541132 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)
3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid, also known as DCPA, is a herbicide that is used to control broadleaf weeds in various crops. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity.
Aplicaciones Científicas De Investigación
3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been used in various agricultural settings to control weeds in crops such as soybeans, corn, and cotton. 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid has also been used in turfgrass management to control weeds in golf courses, parks, and other recreational areas.
Mecanismo De Acción
3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid works by inhibiting the growth of broadleaf weeds. It does this by interfering with the biosynthesis of certain amino acids that are essential for plant growth. Specifically, 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of tyrosine and phenylalanine. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid has been shown to have low toxicity to mammals and birds, making it a relatively safe herbicide to use. However, it can have negative effects on non-target organisms such as aquatic plants, insects, and soil microorganisms. 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid has been shown to reduce the diversity of soil microbial communities, which can have negative effects on soil health and nutrient cycling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid is a widely used herbicide in agricultural and turfgrass settings, making it readily available for lab experiments. Its low toxicity to mammals and birds also makes it a safe choice for experiments involving these organisms. However, its negative effects on non-target organisms such as soil microorganisms can make it difficult to use in experiments that require a diverse microbial community.
Direcciones Futuras
There are several future directions for research on 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid. One area of interest is the development of new formulations that can improve its efficacy and reduce its negative effects on non-target organisms. Another area of interest is the study of its effects on soil health and nutrient cycling, as well as its potential to impact ecosystem services such as carbon sequestration and water filtration. Finally, there is a need for more research on the long-term effects of 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid use on soil and ecosystem health.
Métodos De Síntesis
3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid can be synthesized by reacting 2,4-dichlorophenylacetonitrile with ethyl acrylate in the presence of sodium hydride. The resulting product is then hydrolyzed with hydrochloric acid to obtain 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid. This synthesis method is relatively simple and efficient, making it a popular choice for producing 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid in large quantities.
Propiedades
IUPAC Name |
3-[3-(2,4-dichlorophenyl)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c13-9-3-1-8(10(14)7-9)2-4-11(16)15-6-5-12(17)18/h1,3,7H,2,4-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAAADCOQQBDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)
![2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7541075.png)

![3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid](/img/structure/B7541086.png)
![3-methyl-2-[(3-oxo-4H-1,4-benzoxazine-6-carbonyl)amino]butanoic acid](/img/structure/B7541090.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541108.png)
![2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid](/img/structure/B7541114.png)
![2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7541121.png)
![2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7541125.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)
![3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid](/img/structure/B7541142.png)

![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)